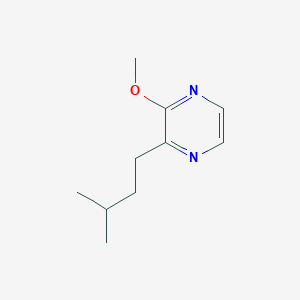
NucPO-1 (434/456)-1 mM Solution in DMSO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NucPO-1 (434/456)-1 mM Solution in DMSO is a fluorescent dye used in scientific research to study DNA damage and repair. This dye is a derivative of the well-known DNA stain propidium iodide and is used to label double-stranded DNA breaks.
Aplicaciones Científicas De Investigación
NucPred - Predicting Nuclear Localization of Proteins
NucPred is a tool based on regular expression matching and multiple program classifiers, designed for analyzing patterns in eukaryotic protein sequences. It predicts if a protein spends time in the nucleus, providing functional information crucial for understanding protein interactions, disease diagnosis, and drug discovery. NucPred's relevance to NucPO-1 lies in its ability to assist in detecting nuclear localization signals (NLSs), potentially crucial for NucPO-1 research applications (Brameier, Krings, & MacCallum, 2007).
Environmental Impact of Pharmaceuticals
Studies have found that pharmaceuticals in surface waters affect wildlife behavior and reproduction. For instance, fluoxetine, a selective serotonin reuptake inhibitor, significantly impacts mating behavior and predator avoidance in fish at environmentally relevant concentrations. This research highlights the ecological implications of pharmaceutical compounds like NucPO-1 in aquatic environments (Weinberger & Klaper, 2014).
QUANTEC: Quantitative Analyses of Normal Tissue Effects in the Clinic
QUANTEC reviews advances in dose-volume/outcome modeling since 1991, focusing on the limitations of NTCP (normal tissue complication probability) models. This research is pertinent to NucPO-1, especially in understanding the effects of therapeutic agents on normal tissue during clinical treatments (Bentzen et al., 2010).
Pharmaceutical Compounds and Ecosystem Function
Research has shown that the ecological structure and function of aquatic ecosystems are impacted by pharmaceutical and personal care products (PPCPs), which include a range of compounds from hormones to antimicrobials. This study is relevant for understanding the environmental impact of NucPO-1, as it contributes to the growing body of knowledge on PPCPs in aquatic ecosystems (Rosi-Marshall & Royer, 2012).
A Nuclear-Localized Fluorescent Hydrogen Peroxide Probe
A study developed a nuclear-localized fluorescent probe for hydrogen peroxide (H2O2), named Nuclear Peroxy Emerald 1 (NucPE1). This probe selectively accumulates in the nuclei of mammalian cell lines and model organisms, responding to subcellular changes in H2O2 fluxes. This is particularly relevant for research on NucPO-1, as it highlights advanced techniques for monitoring oxidative stress responses in vivo (Dickinson, Tang, Chang, & Chang, 2011).
Propiedades
Número CAS |
169454-15-3 |
|---|---|
Fórmula molecular |
C41H54I4N6O2 |
Peso molecular |
1170.52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ASBMS [AMinostilbaMidine, Methanesulfonate]](/img/structure/B1147946.png)

